1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Overview
Description
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H7NO3. It is a derivative of pyridine, a fundamental structure in many natural products, drugs, and industrial materials.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is AP-1-mediated luciferase activity . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
This compound interacts with its target by blocking AP-1-mediated luciferase activity . This interaction implies that the compound has an anti-inflammatory function .
Biochemical Pathways
Given its anti-inflammatory function, it is likely that it impacts pathways related to inflammation and immune response .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anti-inflammatory effects . By blocking AP-1-mediated luciferase activity, it can potentially reduce inflammation and modulate immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method provides high reactivity and yields, making it a preferred route for synthesizing derivatives of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of molecular sieves and specific solvents like xylene can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other functionalized pyridine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for developing new drugs and therapeutic agents.
Industry: It is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Another pyridine derivative with similar structural features.
Carbamoyl 1,4-Dihydropyridine Derivatives: Known for their antidiabetic activity and structural similarity.
Uniqueness: 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid stands out due to its specific functional groups and reactivity, making it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
1-methyl-4-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPMLQVMDQQNIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10561-89-4 | |
Record name | 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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